![molecular formula C20H20N2O2 B5778143 2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide](/img/structure/B5778143.png)
2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide
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Overview
Description
2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole core with an acetyl group at the 3-position and an acetamide linkage to a phenylethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acetylation: The indole core is then acetylated at the 3-position using acetic anhydride in the presence of a catalyst such as pyridine.
Amidation: The acetylated indole is reacted with 2-phenylethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final acetamide product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The indole core can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction could produce indole-3-ethanol derivatives.
Scientific Research Applications
Anticancer Potential
Research has indicated that indole derivatives, including 2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide, exhibit significant anticancer properties. A study involving various indole derivatives demonstrated their ability to inhibit the growth of multiple cancer cell lines. The structure–activity relationship (SAR) analysis revealed that modifications to the indole core could enhance anticancer efficacy .
Case Study:
In a screening conducted at the National Cancer Institute (NCI), compounds similar to this compound showed promising results against human tumor cell lines, with some exhibiting GI50 values in the low micromolar range .
Antimicrobial Activity
Indole derivatives possess antimicrobial properties, making them candidates for developing new antibiotics. The ability of this compound to interact with bacterial membranes has been explored, suggesting potential efficacy against both Gram-positive and Gram-negative bacteria .
Pharmacological Applications
The compound's pharmacological profile suggests several applications in drug development:
- Antiviral Agents : Preliminary studies indicate that indole derivatives can inhibit viral replication, particularly against RNA viruses like SARS-CoV-2. This highlights the potential of this compound in antiviral therapy .
- Anti-inflammatory Agents : Indoles are known to modulate inflammatory pathways, which could position this compound as a candidate for treating inflammatory diseases .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
Structural Feature | Description | Implication on Activity |
---|---|---|
Indole Ring | Core structure with diverse reactivity | Enhances biological interactions |
Acetyl Group | Modifies electronic properties | Influences binding affinity |
Phenethyl Moiety | Increases lipophilicity | Affects membrane permeability |
Mechanism of Action
The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The acetyl and phenylethyl groups may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)-N-(2-phenylethyl)acetamide: Lacks the acetyl group at the 3-position.
3-acetyl-1H-indole: Lacks the acetamide linkage and phenylethyl group.
N-(2-phenylethyl)acetamide: Lacks the indole core.
Uniqueness
2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide is unique due to the presence of both the acetyl group and the phenylethyl acetamide linkage, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide is a synthetic organic compound belonging to the indole derivatives class, which are recognized for their diverse biological activities. This compound, identified by its molecular formula C20H20N2O2 and a molecular weight of 320.39 g/mol, has garnered attention in medicinal chemistry due to its potential therapeutic applications.
Chemical Structure and Properties
The compound features an indole core substituted with an acetyl group at the 3-position and an acetamide linkage to a phenylethyl group. The structural characteristics and physicochemical properties of the compound are summarized in the following table:
Property | Value |
---|---|
Molecular Weight | 320.39 g/mol |
Molecular Formula | C20H20N2O2 |
LogP | 2.4636 |
Polar Surface Area | 40.11 Ų |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The indole core can modulate enzyme activities, while the acetyl and phenylethyl groups may enhance binding affinity and specificity towards these targets, potentially leading to a range of pharmacological effects.
Biological Activities
Research indicates that indole derivatives exhibit various biological activities such as:
- Antimicrobial Activity : Indole compounds have shown promising antimicrobial properties against several pathogens.
- Anticancer Effects : Certain indole derivatives are known for their ability to inhibit cancer cell proliferation and induce apoptosis.
- Anti-inflammatory Properties : Some studies suggest that these compounds may reduce inflammation by modulating inflammatory pathways.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that indole derivatives exhibit significant cytotoxic effects on cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. For instance, compounds similar to this compound have been reported to inhibit growth in breast cancer cells (MDA-MB-231) with IC50 values in the low micromolar range .
- Neuroprotective Effects : Research has indicated that certain indole derivatives can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .
- Anti-inflammatory Mechanisms : A comparative study showed that indole compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in animal models of arthritis.
Properties
IUPAC Name |
2-(3-acetylindol-1-yl)-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-15(23)18-13-22(19-10-6-5-9-17(18)19)14-20(24)21-12-11-16-7-3-2-4-8-16/h2-10,13H,11-12,14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHMGBXVMNWIOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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